molecular formula C24H31N5O2 B14277501 {(E)-[2-(Pentyloxy)phenyl]diazenyl}{2-[2-(pentyloxy)phenyl]hydrazinylidene}acetonitrile CAS No. 138427-70-0

{(E)-[2-(Pentyloxy)phenyl]diazenyl}{2-[2-(pentyloxy)phenyl]hydrazinylidene}acetonitrile

Cat. No.: B14277501
CAS No.: 138427-70-0
M. Wt: 421.5 g/mol
InChI Key: LWVMDPBQOPIJGF-UHFFFAOYSA-N
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Description

{(E)-[2-(Pentyloxy)phenyl]diazenyl}{2-[2-(pentyloxy)phenyl]hydrazinylidene}acetonitrile is an organic compound characterized by the presence of diazenyl and hydrazinylidene functional groups attached to a phenyl ring substituted with pentyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {(E)-[2-(Pentyloxy)phenyl]diazenyl}{2-[2-(pentyloxy)phenyl]hydrazinylidene}acetonitrile typically involves the reaction of pentyloxy-substituted phenylhydrazine with an appropriate diazonium salt under controlled conditions. The reaction is carried out in the presence of a base to facilitate the formation of the diazenyl and hydrazinylidene linkages. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up by optimizing parameters such as reactant concentrations, reaction time, and purification methods to ensure consistent quality and yield. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and reduce production costs .

Mechanism of Action

The mechanism of action of {(E)-[2-(Pentyloxy)phenyl]diazenyl}{2-[2-(pentyloxy)phenyl]hydrazinylidene}acetonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{(E)-[2-(Pentyloxy)phenyl]diazenyl}{2-[2-(pentyloxy)phenyl]hydrazinylidene}acetonitrile is unique due to its specific substitution pattern with pentyloxy groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

138427-70-0

Molecular Formula

C24H31N5O2

Molecular Weight

421.5 g/mol

IUPAC Name

1-cyano-N'-(2-pentoxyanilino)-N-(2-pentoxyphenyl)iminomethanimidamide

InChI

InChI=1S/C24H31N5O2/c1-3-5-11-17-30-22-15-9-7-13-20(22)26-28-24(19-25)29-27-21-14-8-10-16-23(21)31-18-12-6-4-2/h7-10,13-16,26H,3-6,11-12,17-18H2,1-2H3

InChI Key

LWVMDPBQOPIJGF-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=CC=C1NN=C(C#N)N=NC2=CC=CC=C2OCCCCC

Origin of Product

United States

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